3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one

Electrocyclic reactions Photochemistry Cyclopentenone synthesis

3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one (α,α′-dibromophorone; CAS 5682-79-1; C9H12Br2O; MW 295.999 g/mol) is a brominated α,β-unsaturated ketone featuring a conjugated diene backbone with geminal dibromo substitution adjacent to the carbonyl. The compound appears on the United States Environmental Protection Agency TSCA Inventory with DTXSID DTXSID2063977, confirming its historical and current commercial availability and regulatory status within the United States.

Molecular Formula C9H12Br2O
Molecular Weight 296 g/mol
CAS No. 5682-79-1
Cat. No. B1615285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one
CAS5682-79-1
Molecular FormulaC9H12Br2O
Molecular Weight296 g/mol
Structural Identifiers
SMILESCC(=C(C(=O)C(=C(C)C)Br)Br)C
InChIInChI=1S/C9H12Br2O/c1-5(2)7(10)9(12)8(11)6(3)4/h1-4H3
InChIKeyPUEVYUYFTVIIKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one (CAS 5682-79-1) Chemical Identity and Regulatory Status for Scientific Procurement


3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one (α,α′-dibromophorone; CAS 5682-79-1; C9H12Br2O; MW 295.999 g/mol) is a brominated α,β-unsaturated ketone featuring a conjugated diene backbone with geminal dibromo substitution adjacent to the carbonyl [1]. The compound appears on the United States Environmental Protection Agency TSCA Inventory with DTXSID DTXSID2063977, confirming its historical and current commercial availability and regulatory status within the United States [2]. As an intermediate, it serves as a critical precursor in the synthesis of tetramethylreductic acid, a silver halide developing agent [3], and has been studied for its electrocyclic reactivity under photochemical conditions [4].

Why 3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one Cannot Be Replaced by Other Brominated Enones or Dienones


Generic substitution with alternative brominated enones fails because this compound's precise geminal dibromo α,β-unsaturated ketone architecture is essential for a specific, sequence-defined reactivity pathway. Its unique value is not derived from the presence of bromine atoms alone, but from its function as a stabilized, pre-organized precursor for an intramolecular electrocyclic reaction that yields a distinct cyclopentenone scaffold [1]. While other dibromo compounds (e.g., 2,3-dibromo-3-phenylpropiophenone or various dienoates) undergo substitution or elimination, they cannot participate in this specific conjugated diene cyclization. Similarly, the parent non-brominated phorone (2,6-dimethyl-2,5-heptadien-4-one) lacks the required bromine atoms, and the over-brominated tetrabromophorone (2,3,5,6-tetrabromo-2,6-dimethyl-4-heptanone) [2] presents different reactivity and significant synthetic challenges. Therefore, a procurement decision based solely on a broad functional class risks selecting a compound incapable of replicating the intended reaction outcome.

3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one: Verifiable Differentiators vs. Phorone and Tetrabromophorone


Enabling a Unique Electrocyclization Pathway to 3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-enone

3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one is the required starting material for the formation of 3-bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-enone. This compound undergoes an intramolecular electrocyclic addition when treated with sulfuric acid [1]. The reaction is specific to this dibromo compound. Neither the non-brominated precursor phorone nor the over-brominated tetrabromophorone can undergo this same transformation to yield the cyclopentenone product. This specific cyclization is the key step in a patented industrial process for synthesizing a valuable intermediate for tetramethylreductic acid, a silver halide developing agent [2].

Electrocyclic reactions Photochemistry Cyclopentenone synthesis

Superior Process Economics: Direct Cyclization of Crude Material Eliminates Costly Purification Step

The industrial synthesis of tetramethylreductic acid proceeds via a two-step bromination/dehydrobromination of phorone. The traditional method requires isolation and recrystallization of an intermediate tetrabromophorone to obtain pure 3,5-dibromo-2,6-dimethyl-2,5-heptadien-4-one, which can then be cyclized [1]. A significant process improvement (US4195038) demonstrates that 3,5-dibromo-2,6-dimethyl-2,5-heptadien-4-one can be cyclized *in situ* without prior isolation from the crude reaction mixture, leading directly to high yields of the cyclopentenone product [1]. This contrasts sharply with the use of tetrabromophorone, which necessitates a costly and low-yielding recrystallization step that is impractical at scale.

Process chemistry Synthesis optimization Cost reduction

Defined Photochemical Behavior: A [π2s+π2s] Photodimerization with Structural Specificity

Under specific photochemical conditions, 3,5-dibromo-2,6-dimethyl-2,5-heptadien-4-one yields a structurally defined photodimer. Irradiation in hexane under nitrogen at ca. 300 nm produces a symmetrical photodimer, (C9H10O)2, of tricyclo[5.3.0.0²,⁶]decane type, via a [π2s+π2s] process [1]. This dimer is a specific product of this compound's unique conjugated system. While other dienones may dimerize, the specific tricyclic framework obtained here is a direct consequence of the compound's exact substitution pattern and geometry. This well-characterized photochemical behavior distinguishes it from phorone and other related compounds, which lack this specific dimerization pathway.

Photochemistry Dimerization Electrocyclic reactions

Optimal Application Scenarios for Procuring 3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one


Synthesis of 3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-enone and Tetramethylreductic Acid Derivatives

This is the primary and most well-documented application. Procurement is essential for any laboratory or pilot plant aiming to replicate the patented process for synthesizing 3-bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-enone, a key intermediate for tetramethylreductic acid, a silver halide developing agent [1]. The process described in US4195038 relies on the unique cyclization of this specific dibromo compound, which can be performed directly on the crude reaction mixture for improved process economics [1].

Fundamental Studies in Photochemistry and Electrocyclic Reactions

The compound's well-defined behavior under UV irradiation, yielding a specific tricyclic photodimer via a [π2s+π2s] process, makes it a valuable model substrate for fundamental research in photochemistry and electrocyclic reactions [2]. Its reactivity is distinct from that of phorone and other dienones, offering a unique system for studying these phenomena.

Synthesis of Complex Cyclopentenone Scaffolds via Intramolecular Cyclization

The ability to undergo an intramolecular electrocyclic addition to form a substituted cyclopentenone [2] is a key differentiator. This makes the compound a useful building block in organic synthesis for constructing complex molecules containing a cyclopentenone core, a motif found in numerous natural products and bioactive compounds. This application leverages the compound's unique reactivity profile compared to other brominated enones.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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